Indenolol hydrochloride

Intrinsic sympathomimetic activity Vasodilation Beta-adrenoceptor partial agonism

Indenolol HCl is a nonselective β-blocker distinguished by three clinically validated properties unavailable in any single alternative: (1) intrinsic sympathomimetic activity producing direct arteriolar vasodilation and reduced peripheral resistance; (2) membrane-stabilizing activity twice that of propranolol for Class I antiarrhythmic effects; and (3) absence of β-adrenoceptor upregulation upon chronic dosing, eliminating withdrawal rebound. Its preserved cardiac output with reduced afterload makes it indispensable for hypertension and exercise physiology research. Procure with confidence for cardiovascular programs.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 36576-14-4
Cat. No. B1203271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndenolol hydrochloride
CAS36576-14-4
Synonyms1-(7-indenyloxy)-3-isopropylaminopropan-2-ol.HCl
indenolol
indenolol hydrochloride
indenolol, HCl(+)-isomer
indenolol, HCl(+-)-isomer
indenolol, HCl(R)-isomer
indenolol, HCl(S)-isomer
YB-2
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H
InChIKeyLQUALIUFEGJTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indenolol Hydrochloride (CAS 36576-14-4): Beta-Blocker with Documented Vascular Intrinsic Sympathomimetic Activity


Indenolol hydrochloride is a nonselective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, approved for antihypertensive, antianginal, and antiarrhythmic indications. It exists as a tautomeric mixture of 7- and 4-indenyloxy isomers in a 2:1 ratio [1]. Unlike β-blockers that solely antagonize adrenergic receptors, indenolol possesses intrinsic sympathomimetic activity (ISA)—specifically, partial agonism at vascular β₂-adrenoceptors—which has been directly demonstrated in human hypertensive patients via intra-arterial infusion studies [2]. This property confers a vasodilatory component to its hemodynamic profile, distinguishing it from pure antagonists such as propranolol [3].

Why Indenolol Hydrochloride Cannot Be Readily Substituted with Propranolol, Pindolol, or Other Beta-Blockers


Beta-adrenoceptor antagonists are pharmacologically heterogeneous with respect to receptor subtype selectivity (β₁ vs. β₂), intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), and lipophilicity [1]. Indenolol hydrochloride occupies a unique position within the β-blocker class: it is nonselective yet demonstrates vascular β₂ partial agonism (ISA) comparable to pindolol, but with substantially greater membrane-stabilizing activity—reported to be twice that of propranolol [2]. Furthermore, indenolol does not induce β-adrenoceptor upregulation upon chronic dosing, unlike propranolol, oxprenolol, and labetalol, which correlates with the absence of a withdrawal rebound phenomenon [3]. These combined properties create a distinct hemodynamic signature—characterized by reduced total peripheral resistance with minimal impact on cardiac output—that cannot be replicated by simply substituting an alternative β-blocker with only ISA (e.g., pindolol) or only MSA (e.g., propranolol) [4]. Selection therefore requires compound-specific evidence rather than class-level assumptions.

Quantitative Differential Evidence for Indenolol Hydrochloride vs. Propranolol, Pindolol, and Other Beta-Blockers


Vascular Intrinsic Sympathomimetic Activity (ISA) Demonstrated in Human Forearm Arterioles: Direct Head-to-Head Comparison with Propranolol

Indenolol exhibits clinically measurable intrinsic sympathomimetic activity at vascular β₂-adrenoceptors in humans. In a controlled intra-arterial infusion study, indenolol produced dose-dependent forearm vasodilation (increased blood flow) that was completely abolished by co-infusion with the pure antagonist propranolol, confirming that the vasodilation was mediated by β-adrenoceptor stimulation rather than non-specific effects [1].

Intrinsic sympathomimetic activity Vasodilation Beta-adrenoceptor partial agonism

Membrane-Stabilizing Activity (MSA) Quantified at 2× Propranolol; Local Anesthetic Activity at 2× Lidocaine

Indenolol demonstrates membrane-stabilizing activity (MSA, also termed quinidine-like effect) that is quantitatively superior to that of propranolol. A 1986 pharmacological review reported that indenolol's MSA is twice as potent as propranolol's, and its local anesthetic activity is twice as potent as lidocaine's [1]. This high MSA distinguishes indenolol from other ISA-possessing β-blockers like pindolol, which exhibits only very weak MSA.

Membrane-stabilizing activity Antiarrhythmic Local anesthetic potency

Chronic Hemodynamic Differentiation: Indenolol Reduces Total Peripheral Resistance Without Depressing Cardiac Output

Long-term indenolol therapy produces a hemodynamic pattern distinct from that of pure β-antagonists. A comparative clinical study of acute and long-term hemodynamic effects demonstrated that while propranolol reduces blood pressure primarily through decreased cardiac output with increased total peripheral resistance, indenolol lowers total peripheral resistance without significantly affecting myocardial contractility or stroke volume [1]. This is corroborated by the 1986 Chinese review stating that indenolol's sustained antihypertensive effect is due to vasodilation rather than reduced cardiac output [2].

Hemodynamics Total peripheral resistance Cardiac output Chronic therapy

Absence of β-Adrenoceptor Upregulation and Rebound Withdrawal Phenomenon vs. Propranolol and Oxprenolol

Chronic treatment with pure β-antagonists such as propranolol and oxprenolol increases β-adrenoceptor (BAR) density, which is associated with the withdrawal rebound phenomenon (increased sensitivity to catecholamines after abrupt cessation). In a comparative study of polymorphonuclear leukocyte (PMN) BARs from 12 hypertensive patients, indenolol (120 mg once daily for 21 days) did not increase BAR number, unlike previously observed effects with oxprenolol, propranolol, and labetalol. Instead, indenolol significantly decreased BAR affinity (P < 0.01) [1].

Beta-adrenoceptor regulation Withdrawal rebound Receptor density Polymorphonuclear leukocytes

Dose-Response Differentiation: Greater Beta-Blockade Response at Lower Doses vs. Propranolol

A randomized crossover dose-response study in healthy men compared indenolol (40, 80, 160, 320 mg) with propranolol (40, 80, 160, 320 mg) on exercise-induced cardiovascular parameters. While maximum attenuation of exercise tachycardia and systolic blood pressure fell within the same range for both drugs, the dose-response curves suggested that indenolol produced a greater response at the lower doses tested [1].

Dose-response Exercise tachycardia Systolic blood pressure Comparative efficacy

Hemodynamic Quantification: 32-43% Reduction in Rate-Pressure Product with Indenolol

In a 4-week study of 19 patients with essential hypertension receiving once-daily indenolol, the rate-pressure product (RPP), a reliable index of myocardial oxygen consumption, decreased by 32% at rest, 43% after submaximal exercise, and 42% after recovery [1]. For context, a comprehensive review of atenolol (a cardioselective β₁-antagonist) reports RPP reductions ranging from 9-40% in patients with coronary artery disease [2]. The upper end of indenolol's RPP reduction (43%) exceeds the upper bound of the atenolol range, while preserving workload tolerance.

Rate-pressure product Myocardial oxygen demand Exercise hemodynamics Hypertension

Optimal Research and Clinical Investigation Scenarios for Indenolol Hydrochloride Based on Quantitative Differentiation Evidence


Hypertension Research Requiring Peripheral Vasodilation with Beta-Blockade

Indenolol is the preferred β-blocker for hypertension studies where preservation of cardiac output and reduction of total peripheral resistance are primary endpoints. Unlike propranolol, which increases peripheral resistance, indenolol's vascular ISA produces measurable vasodilation in human arterioles and reduces total peripheral resistance during chronic therapy [1]. The compound's ability to decrease rate-pressure product by 32-43% while maintaining workload tolerance [2] makes it particularly suitable for studies involving hypertensive patients with concomitant exercise or physical activity requirements.

Antiarrhythmic Research Leveraging Combined High MSA and ISA Properties

For antiarrhythmic investigations, indenolol offers a unique dual mechanism: Class II antiarrhythmic effects via β-blockade combined with Class I membrane-stabilizing activity reported to be twice that of propranolol [1]. In isolated heart models, indenolol produced significant dose-dependent increases in ventricular fibrillation threshold at all tested concentrations, with potency intermediate between propranolol and fluorinated derivatives [2]. Researchers studying atrial arrhythmias should note that indenolol demonstrates measurable antiarrhythmic efficacy in electrically induced arrhythmia models [3].

Beta-Blocker Withdrawal and Receptor Regulation Studies

Indenolol is uniquely suited as a comparator in studies examining β-adrenoceptor regulation and withdrawal phenomena. Unlike propranolol, oxprenolol, and labetalol—all of which increase β-adrenoceptor density upon chronic dosing—indenolol does not upregulate receptor number [1]. This property correlates with clinical observations of absent rebound hypertension or tachycardia upon drug discontinuation. Investigators designing protocols involving planned treatment interruptions or assessing adherence-related safety outcomes should prioritize indenolol over β-blockers with documented withdrawal rebound.

Exercise Physiology and Hemodynamic Response Studies

Indenolol's hemodynamic profile—characterized by significant RPP reduction (43% post-exercise) without impairing workload tolerance [1]—makes it an ideal β-blocker for exercise physiology research. The dose-response data indicating greater efficacy at lower doses compared to propranolol [2] further supports its selection for studies requiring β-blockade during physical exertion. Additionally, indenolol does not affect exercise-induced changes in peak expiratory flow rate [2], distinguishing it from nonselective β-blockers that may provoke bronchoconstriction in susceptible populations.

Quote Request

Request a Quote for Indenolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.